molecular formula C7H9ClN2O2 B15296540 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1783664-42-5

2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B15296540
CAS No.: 1783664-42-5
M. Wt: 188.61 g/mol
InChI Key: OFWIMVOXOMUQOE-UHFFFAOYSA-N
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Description

2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chloro and ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid
  • 2-(5-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid
  • 2-(5-bromo-1-ethyl-1H-pyrazol-4-yl)acetic acid

Uniqueness

2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chloro and ethyl groups on the pyrazole ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .

Properties

CAS No.

1783664-42-5

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-(5-chloro-1-ethylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C7H9ClN2O2/c1-2-10-7(8)5(4-9-10)3-6(11)12/h4H,2-3H2,1H3,(H,11,12)

InChI Key

OFWIMVOXOMUQOE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CC(=O)O)Cl

Origin of Product

United States

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